molecular formula C7H6BrF2N3 B2852154 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine CAS No. 1352754-19-8

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine

Cat. No. B2852154
M. Wt: 250.047
InChI Key: AYLNZXHUIQAAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08933072B2

Procedure details

The title compound was prepared following a procedure analogous to that described for Intermediate 27 using 5-bromo-2-chloropyrimidine and 3,3-difluoroazetidine hydrogen chloride salt. LC (method 5): tR=1.57 min; Mass spectrum (ESI+): m/z=250/252 (Br) [M+H]+.
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.Cl.[F:10][C:11]1([F:15])[CH2:14][NH:13][CH2:12]1>>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:13]2[CH2:14][C:11]([F:15])([F:10])[CH2:12]2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1(CNC1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1CC(C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.